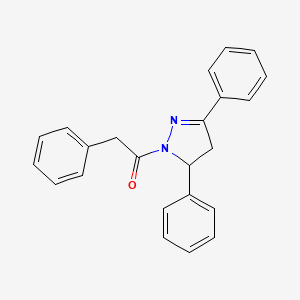
3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole
Overview
Description
3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPP is a pyrazoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole involves the inhibition of various signaling pathways involved in inflammation and cancer. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been found to inhibit the NF-κB pathway, which is a key mediator of inflammation. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been found to possess significant antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in animal models.
Advantages and Limitations for Lab Experiments
3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. It also possesses significant stability under various conditions. However, 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has some limitations, such as its low bioavailability and poor pharmacokinetic properties.
Future Directions
There are several future directions for the study of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole. One of the potential future directions is the development of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole-based drugs for the treatment of inflammatory diseases and cancer. Another future direction is the investigation of the pharmacokinetic properties of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole and the development of novel delivery systems to enhance its bioavailability. Additionally, the study of the structure-activity relationship of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole and its derivatives can provide valuable insights into the design of more potent and selective compounds.
Conclusion:
In conclusion, 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole possesses significant anti-inflammatory, antioxidant, and anticancer properties and has several advantages for lab experiments. There are several future directions for the study of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole, including the development of 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole-based drugs and the investigation of its pharmacokinetic properties.
Scientific Research Applications
3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. 3,5-diphenyl-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
1-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-23(16-18-10-4-1-5-11-18)25-22(20-14-8-3-9-15-20)17-21(24-25)19-12-6-2-7-13-19/h1-15,22H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPKUPZQOANMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethyl]-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4010412.png)
![ethyl {3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4010415.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B4010420.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4010427.png)
![N-[2-(1-naphthyloxy)ethyl]-2-furamide](/img/structure/B4010432.png)
acetic acid](/img/structure/B4010448.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010451.png)
![N-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4010453.png)
![N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010460.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4010464.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4010477.png)

![6-methoxy-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B4010497.png)
![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}phenylalanine](/img/structure/B4010501.png)